Methyltetrazine-amino-PEG12-CH2CH2COOH
Description
Methyltetrazine-amino-PEG12-CH2CH2COOH is a multifunctional PEGylated compound designed for bioconjugation and click chemistry applications. Its structure comprises three key components:
- Methyltetrazine: A bioorthogonal reactive group that enables rapid, catalyst-free conjugation with trans-cyclooctene (TCO) derivatives under mild conditions . The methyl substituent enhances the stability of the tetrazine moiety, reducing premature degradation .
- PEG12 spacer: A 12-unit polyethylene glycol (PEG) chain that improves water solubility, reduces immunogenicity, and increases circulation time in biological systems .
- Carboxylic acid terminus (CH2CH2COOH): Facilitates covalent conjugation with amine-containing molecules (e.g., proteins, peptides) via carbodiimide-mediated coupling (e.g., EDC or HATU) .
This compound is widely used in drug delivery, antibody-drug conjugate (ADC) development, and biomaterial engineering due to its dual reactivity (tetrazine-click and amine-carboxyl coupling) and biocompatibility .
Properties
Molecular Formula |
C38H63N5O15 |
|---|---|
Molecular Weight |
829.9 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C38H63N5O15/c1-33-40-42-38(43-41-33)35-4-2-34(3-5-35)32-39-36(44)6-8-47-10-12-49-14-16-51-18-20-53-22-24-55-26-28-57-30-31-58-29-27-56-25-23-54-21-19-52-17-15-50-13-11-48-9-7-37(45)46/h2-5H,6-32H2,1H3,(H,39,44)(H,45,46) |
InChI Key |
JTVYTYFCYANDCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyltetrazine-amino-PEG12-CH2CH2COOH can be synthesized through a series of chemical reactions involving the coupling of methyltetrazine with a PEG spacer and an amino group. The synthetic route typically involves the following steps:
Activation of PEG: The PEG spacer is activated using reagents such as N-hydroxysuccinimide (NHS) and N,N’-dicyclohexylcarbodiimide (DCC).
Coupling with Methyltetrazine: The activated PEG is then coupled with methyltetrazine under mild conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process is optimized for efficiency and scalability, often involving continuous flow chemistry techniques .
Chemical Reactions Analysis
Types of Reactions
Methyltetrazine-amino-PEG12-CH2CH2COOH undergoes various types of chemical reactions, including:
Click Chemistry Reactions: Rapid and specific reactions with TCO derivatives.
Substitution Reactions: Reactions with carboxylic acids and activated esters.
Common Reagents and Conditions
Reagents: Common reagents include NHS, DCC, and TCO derivatives.
Conditions: Reactions are typically carried out under mild conditions, often in aqueous or organic solvents.
Major Products
The major products formed from these reactions are bioconjugates, where this compound is linked to various biomolecules such as proteins, peptides, and oligonucleotides .
Scientific Research Applications
Methyltetrazine-amino-PEG12-CH2CH2COOH has a wide range of applications in scientific research, including:
Chemistry: Used as a linker for chemical labeling and bioconjugation.
Biology: Facilitates the tagging and tracking of biomolecules in biological systems.
Medicine: Employed in the development of targeted drug delivery systems and diagnostic tools.
Industry: Utilized in the production of advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action of Methyltetrazine-amino-PEG12-CH2CH2COOH involves its ability to undergo rapid and specific click chemistry reactions with TCO derivatives. This reaction forms a stable covalent bond, enabling the efficient conjugation of biomolecules. The methyltetrazine group acts as a bioorthogonal handle, allowing for selective and precise labeling without interfering with biological processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Methyltetrazine-amino-PEG12-CH2CH2COOH with structurally or functionally analogous PEGylated reagents:
Reactivity and Stability
- Methyltetrazine vs. Azide: Methyltetrazine reacts with TCO at rates >1,000 M⁻¹s⁻¹, outperforming azide-DBCO (dibenzocyclooctyne) systems (~1–10 M⁻¹s⁻¹) in speed .
- Maleimide vs. Carboxylic Acid : Maleimide groups target cysteine thiols but are prone to hydrolysis at physiological pH, whereas carboxylic acid groups (activated via EDC/HATU) provide stable amide bonds .
- Thiol vs. Methyltetrazine : Thiols require reducing environments to prevent oxidation, whereas methyltetrazine maintains reactivity in aerobic conditions .
Solubility and Biocompatibility
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